molecular formula C20H17NO2S2 B2509934 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034555-37-6

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2509934
CAS No.: 2034555-37-6
M. Wt: 367.48
InChI Key: YMHRFYKJAGTVAQ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17NO2S2 and its molecular weight is 367.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A. Synthesis Techniques

The synthesis of heterocyclic compounds similar to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide often involves multi-step reactions, including coupling reactions, electrophilic substitution, and cyclization processes. For example, Aleksandrov et al. (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide, which is then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing electrophilic substitution reactions including nitration and bromination (Aleksandrov & El’chaninov, 2017).

B. Reactivity and Functionalization

The reactivity of these compounds allows for further functionalization, enabling the synthesis of a diverse array of derivatives with potential applications in various fields. Maruoka et al. (2001) explored the reactions of benzamido-dihydro-thiophene and furan carbonitriles with ethyl acetoacetate, highlighting the versatility of these compounds in generating new chemical entities with potential biological activities (Maruoka, Yamagata, & Yamazaki, 2001).

Applications in Material Science

Electrochromic Materials

Sotzing et al. (1996) reported on the synthesis and electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, leading to electrochromic conducting polymers with low redox switching potentials and high stability in the conducting state. Such materials are pivotal in developing smart windows, displays, and energy storage devices (Sotzing, Reynolds, & Steel, 1996).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c22-20(19-12-16-4-1-2-6-18(16)25-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-24-17/h1-6,8,10-12,14H,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRFYKJAGTVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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